

Spectroscopic Profile of 2-Bromo-6-methoxybenzaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name:	2-Bromo-6-methoxybenzaldehyde
CAS No.:	126712-07-0
Cat. No.:	B135689

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Introduction

2-Bromo-6-methoxybenzaldehyde is an aromatic aldehyde with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other functional materials. Its chemical structure, featuring a benzene ring substituted with an aldehyde, a bromine atom, and a methoxy group, gives rise to a unique spectroscopic signature. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification, purity assessment, and the characterization of its reaction products.

Due to the limited availability of published spectroscopic data for **2-Bromo-6-methoxybenzaldehyde**, this guide provides a comprehensive analysis of closely related and structurally analogous compounds: 2-Bromobenzaldehyde and 2,6-Dimethoxybenzaldehyde. The data presented for these analogs offer valuable insights into the expected spectroscopic features of the target molecule. This document also outlines detailed, generalized experimental

protocols for the acquisition of spectroscopic data and presents a logical workflow for the characterization of such compounds.

Spectroscopic Data of Analogous Compounds

The following tables summarize the key spectroscopic data for 2-Bromobenzaldehyde and 2,6-Dimethoxybenzaldehyde, providing a basis for predicting the spectral characteristics of **2-Bromo-6-methoxybenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Analogous Compounds

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
2-Bromobenzaldehyde	CDCl ₃	10.36	s	Aldehyde (-CHO)
		7.92-7.90	m	Aromatic C-H
		7.66-7.63	m	Aromatic C-H
		7.46-7.40	m	Aromatic C-H
2,6-Dimethoxybenzaldehyde	CDCl ₃	10.4	s	Aldehyde (-CHO)
		7.4	t	Aromatic C-H (H-4)
		6.6	d	Aromatic C-H (H-3, H-5)
		3.9	s	Methoxy (-OCH ₃)

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data of Analogous Compounds

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
2-Bromobenzaldehyde	CDCl_3	191.9	Aldehyde (C=O)
135.4, 133.9, 133.4, 129.8, 127.9, 127.1	Aromatic Carbons		
2,6-Dimethoxybenzaldehyde	CDCl_3	189.5	Aldehyde (C=O)
162.0, 136.5, 124.5, 113.0, 104.0	Aromatic Carbons		
56.0	Methoxy ($-\text{OCH}_3$)		

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of Analogous Compounds

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignment
2-Bromobenzaldehyde	~3070, ~2860, ~2770	Aromatic and Aldehydic C-H Stretch
~1700	C=O Carbonyl Stretch (Aldehyde)	
~1580, ~1450	Aromatic C=C Ring Stretch	
~750	C-Br Stretch	
2,6-Dimethoxybenzaldehyde[1]	~3080-3000	Aromatic C-H Stretch[1]
~2880 & ~2720	Aldehyde C-H Stretch (Fermi doublet)[1]	
~1700	C=O Carbonyl Stretch of the aldehyde[1]	
~1600-1450	Aromatic C=C Ring Stretch[1]	
~1250 & ~1050	Asymmetric & Symmetric C-O-C Stretch (methoxy groups)[1]	

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Analogous Compounds

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Interpretation
Benzaldehyde (for reference)	106 [M] ⁺	105 [M-H] ⁺ , 77 [C ₆ H ₅] ⁺ (phenyl cation), 51 [C ₄ H ₃] ⁺
2,6-Dimethoxybenzaldehyde[1]	166 [M] ⁺	165 [M-H] ⁺ , 151 [M-CH ₃] ⁺ , 137 [M-CHO] ⁺ , 77 [C ₆ H ₅] ⁺ [1][2]

Note: For 2-Bromobenzaldehyde, the molecular ion peak would appear as a pair of peaks of nearly equal intensity (M and M+2) due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **2-Bromo-6-methoxybenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.^[1] A small amount of tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm).
- **Instrument Setup:** The NMR tube is placed into the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized by shimming.
- **^1H NMR Acquisition:** A standard one-dimensional proton NMR spectrum is acquired using a single-pulse experiment. Typical parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and the co-addition of 8 to 16 scans to improve the signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay may be necessary. The spectral width is typically 0 to 220 ppm.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe).
- **Instrument Setup:** The FT-IR spectrometer is allowed to warm up and stabilize. A background spectrum of the empty ATR crystal is recorded to subtract the absorbance of atmospheric

CO₂ and water vapor.

- **Data Acquisition:** The sample is brought into firm contact with the ATR crystal using a pressure clamp. The spectrum is then recorded, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to enhance the signal quality.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum. Peak positions are identified and reported in wavenumbers (cm⁻¹).

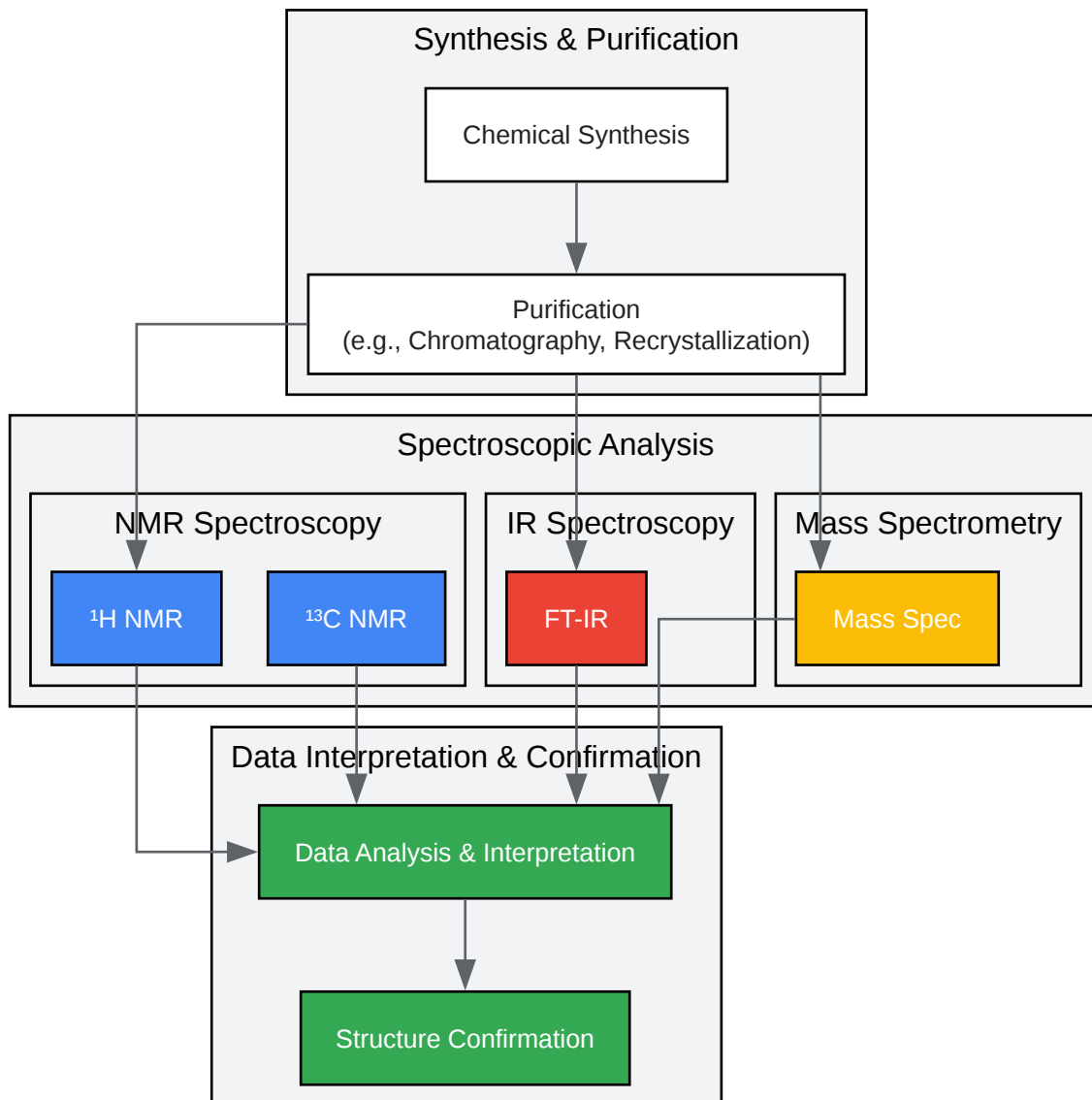
Mass Spectrometry (MS)

- **Sample Introduction:** For a solid sample, it can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Processing:** A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio. The molecular ion peak and the fragmentation pattern are then analyzed to determine the molecular weight and structural features of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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References

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- [2. benchchem.com \[benchchem.com\]](#)
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